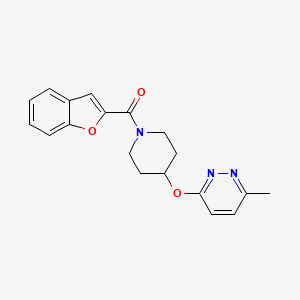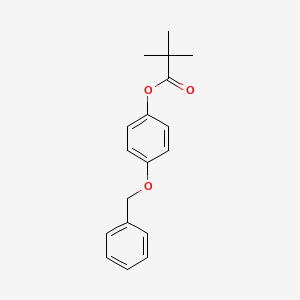
4-(苄氧基)苯基新戊酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzyloxy)phenyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C18H20O3 and a molecular weight of 284.3496 . This compound belongs to the family of carboxylic acids and is characterized by its unique structure, which includes a benzyloxyphenyl ester group attached to a 2,2-dimethylpropanoic acid moiety.
科学研究应用
4-(benzyloxy)phenyl 2,2-dimethylpropanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary target of 4-(benzyloxy)phenyl pivalate is the C1 domain of protein kinase C (PKC) . PKC is a family of protein kinases that play key roles in cellular signal transduction, regulating functions such as cell proliferation, differentiation, and apoptosis .
Mode of Action
4-(benzyloxy)phenyl pivalate interacts with the C1 domain of PKC, showing a Ki value of 0.7 μM . The presence of the ester function seems to be essential for the ligand–target interaction .
Biochemical Pathways
The interaction of 4-(benzyloxy)phenyl pivalate with PKC affects the downstream signaling pathways regulated by this kinase . PKC is involved in several signaling pathways, including the regulation of cell cycle progression, apoptosis, and differentiation .
Pharmacokinetics
This suggests that the compound’s bioavailability may be influenced by the route of administration .
Result of Action
The molecular and cellular effects of 4-(benzyloxy)phenyl pivalate’s action are likely to be diverse, given the wide range of cellular processes regulated by PKC . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(benzyloxy)phenyl pivalate. For instance, the compound’s efficacy may be influenced by the presence of glucose, as suggested by its glucose-dependent insulin secretion in rats
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)phenyl 2,2-dimethylpropanoate typically involves esterification reactions. One common method is the reaction of 2,2-dimethylpropanoic acid with 4-benzyloxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
化学反应分析
Types of Reactions: 4-(benzyloxy)phenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Benzyloxybenzoic acid or benzyloxybenzaldehyde.
Reduction: Benzyloxyphenylpropanol.
Substitution: Various ester derivatives depending on the nucleophile used.
相似化合物的比较
- 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester
- 2,2-Dimethylpropanoic acid, 4-ethoxyphenyl ester
- 2,2-Dimethylpropanoic acid, 4-butoxyphenyl ester
Comparison: Compared to its analogs, 4-(benzyloxy)phenyl 2,2-dimethylpropanoate is unique due to the presence of the benzyloxy group, which can impart different chemical and biological properties.
属性
IUPAC Name |
(4-phenylmethoxyphenyl) 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)17(19)21-16-11-9-15(10-12-16)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCHWZIIVKJIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
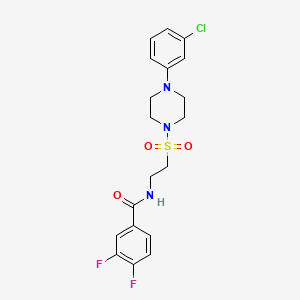
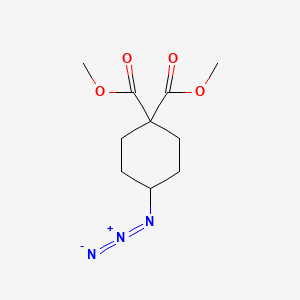
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-chlorophenyl)propanamide](/img/structure/B2452942.png)
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B2452945.png)


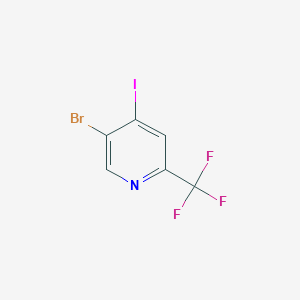
![1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2452952.png)
![1-[(2,4-Difluorophenyl)methyl]triazole](/img/structure/B2452953.png)
![1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2452954.png)
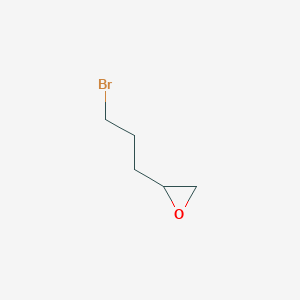
![N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2452956.png)
![7-(diethylamino)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2452958.png)
